molecular formula C19H19N5O B15159833 N-Benzyl-3-[2-(but-2-en-1-yl)-2H-tetrazol-5-yl]benzamide CAS No. 660858-87-7

N-Benzyl-3-[2-(but-2-en-1-yl)-2H-tetrazol-5-yl]benzamide

Cat. No.: B15159833
CAS No.: 660858-87-7
M. Wt: 333.4 g/mol
InChI Key: HISRBGQCFWAUQZ-UHFFFAOYSA-N
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Description

N-Benzyl-3-[2-(but-2-en-1-yl)-2H-tetrazol-5-yl]benzamide is an organic compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in medicinal chemistry, particularly due to their ability to interact with various biological targets. This compound is characterized by the presence of a benzyl group, a but-2-en-1-yl group, and a tetrazole ring attached to a benzamide core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-3-[2-(but-2-en-1-yl)-2H-tetrazol-5-yl]benzamide typically involves the condensation of benzoic acids and amines. One efficient method is the direct condensation of benzoic acids and amines in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth under ultrasonic irradiation . This method is advantageous due to its eco-friendly nature, high yield, and rapid reaction times.

Industrial Production Methods

Industrial production of benzamide derivatives often employs similar condensation reactions, utilizing catalysts to enhance reaction efficiency and yield. The use of ultrasonic irradiation and green catalysts is becoming increasingly popular in industrial settings due to their environmental benefits and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-3-[2-(but-2-en-1-yl)-2H-tetrazol-5-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: It can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles like halides, amines, and alcohols are used under various conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

N-Benzyl-3-[2-(but-2-en-1-yl)-2H-tetrazol-5-yl]benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-Benzyl-3-[2-(but-2-en-1-yl)-2H-tetrazol-5-yl]benzamide involves its interaction with specific molecular targets. For instance, benzamide derivatives are known to inhibit the activity of enzymes such as tyrosinase . The compound binds to the active site of the enzyme, preventing its normal function and thereby exerting its biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Benzyl-3-[2-(but-2-en-1-yl)-2H-tetrazol-5-yl]benzamide is unique due to the presence of the tetrazole ring, which imparts distinct chemical and biological properties. The tetrazole ring enhances the compound’s ability to interact with biological targets, making it a valuable molecule in medicinal chemistry.

Properties

CAS No.

660858-87-7

Molecular Formula

C19H19N5O

Molecular Weight

333.4 g/mol

IUPAC Name

N-benzyl-3-(2-but-2-enyltetrazol-5-yl)benzamide

InChI

InChI=1S/C19H19N5O/c1-2-3-12-24-22-18(21-23-24)16-10-7-11-17(13-16)19(25)20-14-15-8-5-4-6-9-15/h2-11,13H,12,14H2,1H3,(H,20,25)

InChI Key

HISRBGQCFWAUQZ-UHFFFAOYSA-N

Canonical SMILES

CC=CCN1N=C(N=N1)C2=CC(=CC=C2)C(=O)NCC3=CC=CC=C3

Origin of Product

United States

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